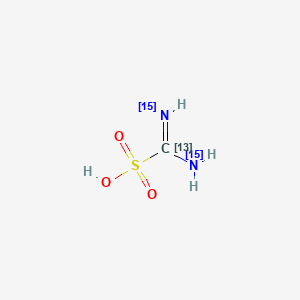

Aminoiminomethansulfonsäure-15N2,13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

azanyl(azanylidene)(113C)methanesulfonic acid is an isotopically labeled compound with the molecular formula 13CH415N2O3S and a molecular weight of 127.1 . This compound is primarily used in biochemical research, particularly in proteomics, due to its unique chemical properties conferred by the presence of stable isotopes of nitrogen and carbon .

Wissenschaftliche Forschungsanwendungen

azanyl(azanylidene)(113C)methanesulfonic acid has a wide range of applications in scientific research, including:

Biochemistry: Utilized in the synthesis of amino acids, peptides, and nucleotides for various biochemical studies.

Pharmaceutical Development: Employed in the development of pharmaceuticals and biologically active compounds due to its unique chemical properties.

Industrial Applications: Used in the production of specialized chemicals and materials.

Wirkmechanismus

Target of Action

Aminoiminomethanesulfonic Acid-15N2,13C primarily targets enzymes involved in proteomics research. These enzymes play crucial roles in protein synthesis, modification, and degradation, which are essential for maintaining cellular functions and homeostasis .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites. This binding can either inhibit or enhance the enzyme’s activity, depending on the specific enzyme and the context of the interaction. The resulting changes in enzyme activity can lead to alterations in protein processing and function .

Biochemical Pathways

Aminoiminomethanesulfonic Acid-15N2,13C affects several biochemical pathways, particularly those involved in protein metabolism. By modulating enzyme activity, the compound can influence pathways such as protein synthesis, folding, and degradation. These changes can have downstream effects on cellular processes like signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of Aminoiminomethanesulfonic Acid-15N2,13C, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy. The compound is absorbed into the bloodstream, distributed to target tissues, metabolized by liver enzymes, and eventually excreted through the kidneys. These properties determine the compound’s concentration in the body and its duration of action .

Result of Action

At the molecular level, the action of Aminoiminomethanesulfonic Acid-15N2,13C leads to changes in protein structure and function. These changes can affect cellular processes such as growth, differentiation, and response to stress. At the cellular level, the compound’s action can result in altered cell signaling, modified gene expression, and changes in cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Aminoiminomethanesulfonic Acid-15N2,13C. For instance, extreme pH levels or high temperatures can denature the compound, reducing its effectiveness. Additionally, interactions with other molecules in the cellular environment can modulate the compound’s activity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azanyl(azanylidene)(113C)methanesulfonic acid typically involves the incorporation of stable isotopes into the molecule. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of 15N and 13C into the final product .

Industrial Production Methods

Industrial production methods for azanyl(azanylidene)(113C)methanesulfonic acid are not widely documented. The compound is generally produced in specialized laboratories equipped to handle isotopically labeled materials. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

azanyl(azanylidene)(113C)methanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amines or other reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aminoiminomethanesulfonic Acid: The non-isotopically labeled version of the compound.

Aminoiminomethanesulfonic Acid-15N2: Labeled with nitrogen isotopes only.

Aminoiminomethanesulfonic Acid-13C: Labeled with carbon isotopes only.

Uniqueness

azanyl(azanylidene)(113C)methanesulfonic acid is unique due to its dual isotopic labeling with both 15N and 13C. This dual labeling provides enhanced sensitivity and specificity in mass spectrometry-based analyses, making it a valuable tool for detailed biochemical and proteomic studies .

Eigenschaften

IUPAC Name |

azanyl(azanylidene)(113C)methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPRFYAPABFRPU-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[15NH])([15NH2])S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)